

Technical Support Center: Administering the SSI-4 to Young Children

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Compound of Interest

Compound Name: SSI-4

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals may encounter when administering the Stuttering Severity Instrument, Fourth Edition (**SSI-4**) to young children (preschool and early elementary age).

Frequently Asked Questions (FAQs)

Q1: What is the appropriate age range for administering the **SSI-4** to young children?

The **SSI-4** is designed for individuals aged 2 years and 10 months and older.^{[1][2]} For children who are not yet reading (typically below the third grade), the "non-reader" administration protocol should be used.^[2]

Q2: What are the core components of the **SSI-4** for non-readers?

For young, non-reading children, the **SSI-4** assessment involves:

- Two separate speech samples elicited using the provided picture plates.^[2]
- Calculation of stuttering frequency (percentage of syllables stuttered).^{[1][3]}
- Measurement of the duration of the three longest stuttering events.^{[1][3]}
- Observation and rating of physical concomitants.^{[1][3]}

- A rating of the child's overall speech naturalness.[3]

Q3: How long should the speech samples be for young children?

The **SSI-4** manual recommends obtaining speech samples of 150-500 syllables.[2] However, research suggests that for preschool children, a sample of at least 200-300 syllables provides a more reliable measure of stuttering-like disfluencies.[4][5][6] Shorter samples may not be as representative of a child's typical speech.[4]

Q4: Can a parent or caregiver be present during the assessment?

Yes, and it can be beneficial. Having a familiar person in the room can help the child feel more comfortable and may lead to a more representative speech sample. The **SSI-4** manual even encourages obtaining a speech sample from outside the clinical setting, such as a recording of the child speaking with a parent at home.[7][8]

Q5: Is it permissible to modify the standardized administration procedures for a child with attentional difficulties?

While standardized administration is crucial for norm-referenced scoring, minor modifications may be necessary for young children with attention deficits to ensure their best performance. These could include allowing for short breaks between tasks, using a quieter testing environment, and providing clear, concise instructions.[9][10] It is critical to document any deviations from the standard procedure in your report and consider the potential impact on the validity of the normative data.

Troubleshooting Guides

Challenge 1: The child is shy, anxious, or resistant to speaking.

Q: What should I do if a young child is reluctant to speak or only provides minimal responses?

A: Building rapport is the first and most critical step. A child's anxiety or resistance can significantly impact the validity of the assessment.

Troubleshooting Protocol:

- Initial Rapport-Building:
 - Spend time engaging in play-based activities that the child enjoys without placing any demands for speech.
 - Use parallel talk, narrating what the child is doing to create a low-pressure communicative environment.[\[11\]](#)
 - Imitate the child's non-verbal play and any vocalizations to show engagement and acceptance.[\[12\]](#)
- Eliciting Speech Indirectly:
 - Use "communication temptations" by placing a desired object out of reach or in a container the child cannot open, encouraging them to initiate communication.[\[11\]](#)
 - Employ phrases that invite, rather than demand, a verbal response, such as "I wonder what's happening here?" instead of "Tell me what you see."[\[13\]](#)
 - Say something silly or absurd about the picture plates to encourage the child to correct you (e.g., "Look, the dog is flying!").[\[13\]](#)
- Managing Resistance:
 - If a child becomes defiant, remain calm and avoid power struggles.[\[14\]](#)
 - Offer limited, structured choices to give the child a sense of control (e.g., "Should we look at the picture of the park or the birthday party first?").[\[15\]](#)
 - Acknowledge the child's feelings ("It can be tricky to talk to someone new") before gently redirecting to the task.[\[15\]](#)

Challenge 2: Obtaining a sufficiently long and representative speech sample.

Q: How can I ensure the speech sample is long enough and truly reflects the child's stuttering?

A: The variability of stuttering in young children means that a single, short sample may not be accurate.

Troubleshooting Protocol:

- Varying the Context:
 - Collect speech samples across different tasks as recommended by the **SSI-4** (e.g., two different picture descriptions).[2]
 - If possible, incorporate a parent-child interaction into the sample collection.
 - Request a home recording from the parents to compare the child's speech in a more natural environment.[7]
- Engaging in Conversation:
 - When using the picture plates, ask open-ended questions and make comments to encourage a conversational exchange rather than a simple description.[2]
 - Follow the child's lead if they start to talk about something not directly related to the picture; the primary goal is to obtain a spontaneous speech sample.[11]
- Considering Sample Length Research:
 - Aim for a sample of at least 300 syllables, as research indicates that stuttering-like disfluencies may increase as a child continues to talk.[5][6]
 - If a child is highly variable, it may be necessary to collect multiple samples on different days.

Challenge 3: Accurately scoring physical concomitants.

Q: How can I reliably score physical concomitants, especially when they are subtle or inconsistent in a young child?

A: Scoring physical concomitants can be subjective. Careful observation and a systematic approach are key.

Troubleshooting Protocol:

- Video Recording:
 - Always video record the assessment (with appropriate consent). This allows for repeated viewing to confirm the presence and distracting nature of any secondary behaviors.
 - Pay close attention to facial movements (e.g., eye blinking, jaw tension), head movements, and movements of the extremities (e.g., hand or foot tapping) during moments of disfluency.[\[3\]](#)
- Systematic Observation:
 - During the live assessment, make initial notes of any observed physical behaviors.
 - When reviewing the recording, focus specifically on the moments of stuttering to determine if the physical behaviors are consistently associated with the disfluencies.
 - Use the 0-5 rating scale on the **SSI-4** form to judge how distracting each type of physical concomitant is.[\[1\]](#)
- Differentiating from Typical Behavior:
 - Observe the child during fluent speech and play to establish a baseline of their typical movements and behaviors. This will help you differentiate between true physical concomitants and habitual movements that are not related to stuttering.
 - Be aware that some behaviors in young children, such as fidgeting, may be related to attention or developmental level rather than stuttering.

Quantitative Data Summary

The following table summarizes key quantitative data related to the administration of the **SSI-4** in young children.

Parameter	Recommended Value/Finding	Population	Source
Normative Sample Size	72	Preschool-aged children	[1] [16]
Recommended Speech Sample Length	150-500 syllables	General	[2]
Research-Informed Sample Length	300-600 syllables for greater reliability	Preschool children who stutter	[5] [6]
Standard Administration Time	15-20 minutes	General	[1] [16]
Physical Concomitants Score Range	0-20	General	[1]
Frequency Score Range	2-18	General	[1]
Duration Score Range	2-18	General	[1]

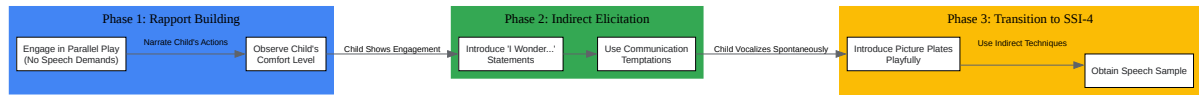
Experimental Protocols & Visualizations

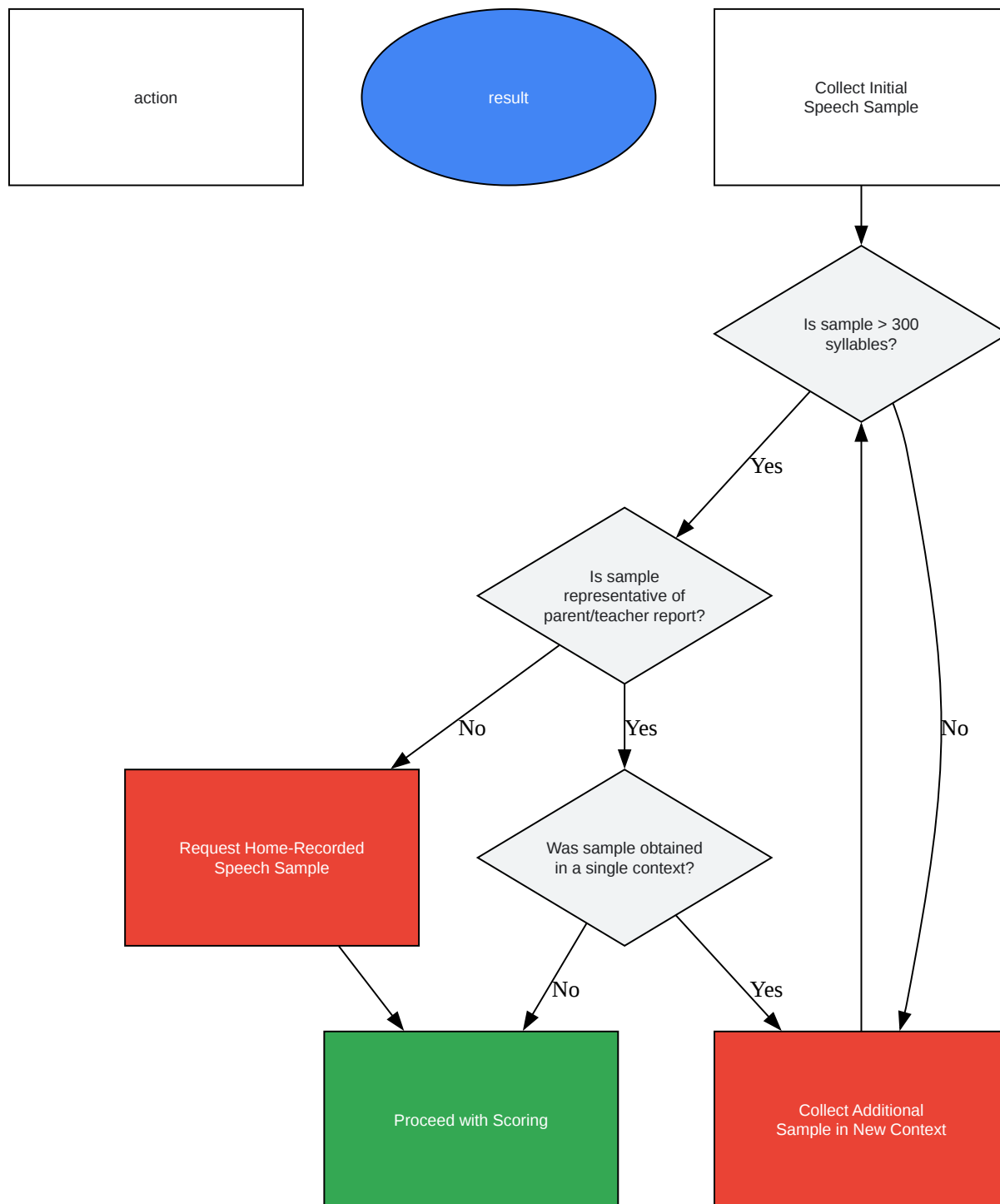
Protocol 1: Eliciting a Speech Sample from a Shy or Resistant Child

This protocol outlines a structured approach to systematically reduce communicative pressure and encourage verbal participation.

- Phase 1: Rapport and Observation (No Demands)
 - Engage in parallel play with age-appropriate toys.
 - Narrate the child's actions using simple, declarative sentences ("You're building a tall tower.").

- Avoid asking direct questions.
- Observe the child's comfort level and willingness to engage non-verbally.
- Phase 2: Introducing Indirect Elicitation
 - Continue play-based interaction.
 - Introduce "I wonder..." statements related to the play ("I wonder if the car will go fast.").
 - Use "communication temptations" (e.g., give the child a wind-up toy without winding it up).
 - Model simple, fun vocalizations (e.g., sound effects for toys).
- Phase 3: Transition to Structured Task
 - Once the child is vocalizing spontaneously, introduce the **SSI-4** picture plates in a playful manner ("Let's look at some pictures!").
 - Use the indirect elicitation techniques from Phase 2 to encourage description of the pictures.
 - If resistance occurs, return to Phase 1 or 2 and attempt the transition again later.





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